![molecular formula C23H20ClN5O3 B2538893 (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 899746-02-2](/img/structure/B2538893.png)
(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with various functional groups, including a phenyl ring, a furan ring, and a piperazine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing a pyrazole ring fused with a pyridine ring . The pyrazole ring is substituted at the 3-position with a methyl group and at the 4-position with a phenyl group . The pyridine ring is substituted at the 5-position with a complex group that contains a piperazine ring substituted at the 4-position with a furan-2-carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the various functional groups present in its structure. The pyrazolo[3,4-b]pyridine core is a reactive moiety that can participate in various chemical reactions . The presence of the furan-2-carbonyl group and the piperazine ring also provides additional sites for chemical reactivity .Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds related to the chemical structure of interest has been synthesized using both conventional and microwave irradiation methods. Microwave irradiation proved more efficient, yielding higher outputs in less time and in an environmentally friendly manner. These compounds were characterized using FTIR, 1H NMR, and mass spectral data. Some synthesized compounds demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activities, with particular compounds showing the highest anti-inflammatory effects. The promising drug score profiles and molecular docking results indicate potential as molecular templates for anti-inflammatory activities (P. Ravula et al., 2016).
Antimicrobial Evaluation
Compounds derived from 1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone were prepared and evaluated for their antimicrobial properties. The preparation involved reactions with various aromatic aldehydes and further reactions leading to a series of bis-compounds with potential antimicrobial activity. These compounds were structurally confirmed via spectral analysis and evaluated against microbial strains, showing variable but noteworthy activity, highlighting their potential as antimicrobial agents (Farag M. A. Altalbawy, 2013).
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) was studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Conformational analyses identified distinct conformations, contributing to the development of pharmacophore models for CB1 receptor ligands. Comparative molecular field analysis (CoMFA) was employed to construct 3D-quantitative structure-activity relationship (QSAR) models, offering insights into the steric binding interactions and potential for antagonist or inverse agonist activity based on receptor interactions (J. Shim et al., 2002).
Structural and Disorder Studies
Two new isomorphous structures were studied, demonstrating the chlorine-methyl exchange rule. The extensive disorder within these structures was addressed to improve the quality of structural description, highlighting challenges in automatic detection during data mining due to disorder. These findings contribute to the understanding of isomorphism and structural disorder in chemical compounds (V. Rajni Swamy et al., 2013).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity. Given the potential of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors , this compound could be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
[4-(4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-15-19-20(24)17(14-25-21(19)29(26-15)16-6-3-2-4-7-16)22(30)27-9-11-28(12-10-27)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSNRKRCKHOBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

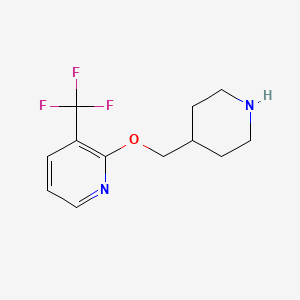


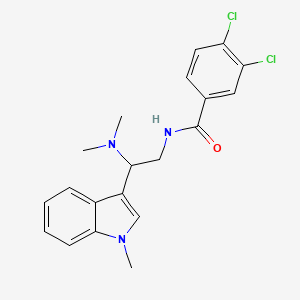
![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)
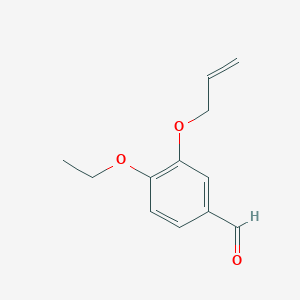
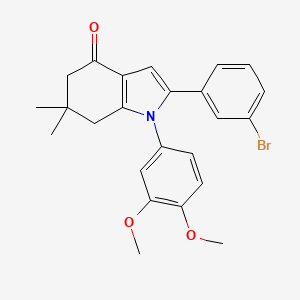
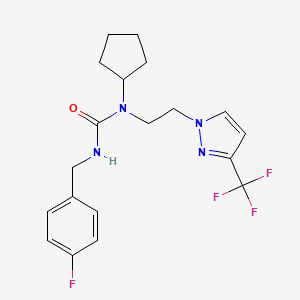
![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

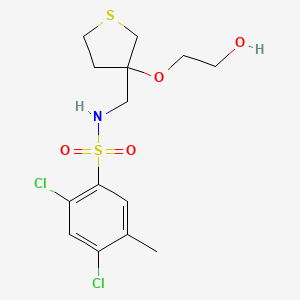
![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)